molecular formula C20H14F2N4O3 B10797432 4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzoic acid

4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzoic acid

Cat. No.: B10797432
M. Wt: 396.3 g/mol
InChI Key: UMTJNRMURJHRAT-UHFFFAOYSA-N
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Description

OSM-S-551 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of a series of sulfonamides that have shown promising activity against certain biological targets, making it a subject of extensive research.

Preparation Methods

The synthesis of OSM-S-551 typically involves a series of chemical reactions that include the formation of the sulfonamide group. The synthetic route often starts with the preparation of the core structure, followed by the introduction of functional groups that confer the desired biological activity. The reaction conditions usually involve the use of specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

OSM-S-551 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

OSM-S-551 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has been studied for its potential to inhibit certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has shown that OSM-S-551 may have therapeutic potential in treating diseases like malaria by targeting specific biological pathways.

    Industry: It is used in the development of new materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of OSM-S-551 involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing them from catalyzing their normal reactions. This inhibition can lead to the disruption of biological pathways that are essential for the survival of certain pathogens, making OSM-S-551 a potential therapeutic agent.

Comparison with Similar Compounds

OSM-S-551 is part of a series of sulfonamides that include compounds like OSM-S-106 and other aminothienopyrimidine derivatives . Compared to these similar compounds, OSM-S-551 has shown unique properties in terms of its potency and selectivity for certain biological targets. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H14F2N4O3

Molecular Weight

396.3 g/mol

IUPAC Name

4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzoic acid

InChI

InChI=1S/C20H14F2N4O3/c21-15-6-1-12(9-16(15)22)7-8-29-18-11-23-10-17-24-25-19(26(17)18)13-2-4-14(5-3-13)20(27)28/h1-6,9-11H,7-8H2,(H,27,28)

InChI Key

UMTJNRMURJHRAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F)C(=O)O

Origin of Product

United States

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